Fluorescent NIR 885

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

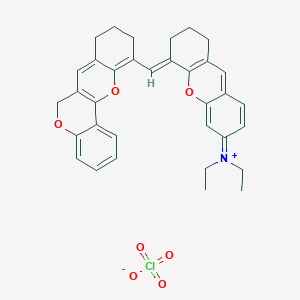

Fluorescent NIR 885 is a Cyanine near-infrared-absorbing dye . It has a CAS Number of 177194-56-8 and a Molecular Weight of 604.09 . The Molecular Formula is C34H34ClNO7 .

Molecular Structure Analysis

The molecular structure of Fluorescent NIR 885 is represented by the formula C34H34ClNO7 . The InChI key is RBRALSKYYWDESZ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

Fluorescent NIR 885 is a solid substance that emits fluorescence at λem 885 nm . Its molecular weight is 604.09 .Scientific Research Applications

Intracellular Activity Visualization

Fluorescent NIR 885 is extensively used to visualize and understand intracellular activities due to its ability to penetrate tissues deeply, reduced photodamage to living organisms, and a high signal-to-noise ratio, making it an efficient tool for elucidating various biological events .

Metal Ion Imaging

This probe has applications in imaging metal ions within biological systems, providing insights into the distribution and concentration of these ions which are crucial for numerous biological processes .

Signaling Molecule Detection

NIR fluorescent probes like NIR 885 can detect signaling molecules, allowing researchers to track these molecules’ pathways and interactions within cells .

Reactive Species Monitoring

The ability to monitor reactive species in real-time is another application of Fluorescent NIR 885, which is vital for understanding oxidative stress and other related biological phenomena .

Nucleic Acid Imaging

Fluorescent NIR 885 can be used to image nucleic acids, aiding in the study of genetic material and its behavior within living organisms .

Protein Detection

The detection of proteins is a significant application of NIR fluorescent probes. They help in identifying and quantifying proteins, which is essential for various fields like proteomics .

Enzyme Activity Detection

There is growing interest in detecting enzyme activity using NIR probes. Fluorescent NIR 885 can be applied to detect enzymes such as aminopeptidase N (APN), γ-glutamyltransferase, β-galactosidase, alkaline phosphatases, nitroreductase, and more .

Biomedical Imaging

Lastly, Fluorescent NIR 885 plays a crucial role in biomedical imaging due to its non-invasive nature, deep tissue penetration, high sensitivity, real-time imaging capabilities, and remarkable signal-to-background ratio .

Mechanism of Action

Target of Action

Fluorescent NIR 885 is a cyanine near-infrared-absorbing dye It’s known that such dyes are often used in biological imaging to visualize and understand intracellular activities .

Mode of Action

The exact mode of action of Fluorescent NIR 885 is not clearly defined in the available resources. As a cyanine near-infrared-absorbing dye, it likely works by absorbing near-infrared light and re-emitting it at a different wavelength. This property allows it to be used in various imaging applications, particularly in the field of biomedical research .

Biochemical Pathways

Near-infrared fluorescent probes like fluorescent nir 885 have been used to map the activity of particular enzymes, providing deep and intuitive insights into the study of enzymes in biological systems .

Pharmacokinetics

An ideal nir-ii fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

As a near-infrared-absorbing dye, it is known to be used as a photoprotective agent . In the field of biomedical research, such dyes are often used in imaging applications to visualize and understand intracellular activities .

Action Environment

It’s known that the performance of near-infrared fluorescent probes can be influenced by various factors, including the specific biological environment in which they are used .

Future Directions

NIR fluorescent probes, such as Fluorescent NIR 885, have gained considerable attention and made significant progress in the biomedical field . Future directions include the conjugation of NIR fluorophores to target specific cancer markers, which might be a realistic technology with diagnostic and therapeutic benefits .

properties

IUPAC Name |

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRALSKYYWDESZ-NDUABGMUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583386 |

Source

|

| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescent NIR 885 | |

CAS RN |

177194-56-8 |

Source

|

| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)